
Pyocyanin
Overview
Description
Pyocyanin (5-methylphenazine-1-one) is a water-soluble, blue-green phenazine derivative produced by the opportunistic pathogen Pseudomonas aeruginosa. Functioning as a redox-active secondary metabolite, this compound plays dual roles as a virulence factor in infections (e.g., cystic fibrosis, wound colonization) and a biotechnologically valuable compound. Its redox properties enable electron shuttling, making it relevant in microbial fuel cells, biocontrol, and environmental remediation . This compound is synthesized via the quorum sensing (QS)-regulated phenazine biosynthetic pathway, with a molecular formula of C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol. It exhibits pH-dependent color changes (blue-green at neutral/alkaline pH, pink-red in acidic conditions) and redox-dependent spectral shifts (oxidized: blue; reduced: colorless) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyocyanin is synthesized through a series of enzymatic reactions starting from chorismic acid. The biosynthesis involves several enzymes, including PhzE, PhzD, PhzF, and PhzB, which catalyze the formation of phenazine-1-carboxylic acid, a precursor to this compound .
Industrial Production Methods: Industrial production of this compound involves culturing Pseudomonas aeruginosa in specific media that promote pigment production. The pigment is then extracted using solvents such as chloroform and purified through various chromatographic techniques .
Chemical Reactions Analysis
Redox Cycling and ROS Generation
Pyocyanin’s toxicity stems from its ability to cycle between oxidized (blue) and reduced (colorless) states, generating ROS through electron transfer:
-
Superoxide (O₂·⁻) : this compound accepts electrons from NAD(P)H or cellular thiols (e.g., glutathione), reducing to its radical form. This radical reacts with oxygen, producing O₂·⁻ via autoxidation .
-
Hydrogen peroxide (H₂O₂) : O₂·⁻ undergoes dismutation (spontaneously or via superoxide dismutase) to form H₂O₂ .
-
Hydroxyl radicals (·OH) : In the presence of Fe²⁺, H₂O₂ converts to highly reactive ·OH via the Fenton reaction .
Key Findings :
-
This compound depletes NADPH pools, impairing cellular redox balance .
-
Catalase activity is inhibited by this compound, exacerbating H₂O₂ accumulation .
Direct Oxidation of Thiols
This compound directly oxidizes thiol-containing compounds, forming thiyl radicals (RS·) and ROS:
Mechanism :
Biological Impact :
pH-Dependent Reactivity
This compound’s redox potential varies with pH, influencing its reactivity:
-
Acidic conditions (pH < 6) : this compound exists as a cation, enhancing its electron-accepting capacity .
-
Neutral/alkaline conditions : Zwitterionic form predominates, reducing oxidative potency .
Experimental Data :
Biological Implications
-
QS Regulation : this compound selects for P. aeruginosa strains with functional quorum sensing (QS) by stressing QS-deficient mutants via ROS .
-
Antimicrobial Activity : ROS production damages competitor bacteria and host cells .
-
Mitochondrial Targeting : this compound disrupts mitochondrial electron transport, amplifying ROS in eukaryotic cells .
Analytical Methods
Scientific Research Applications
Biomedical Applications
Antimicrobial Properties
Pyocyanin exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. For instance, this compound demonstrated a minimum inhibitory concentration (MIC) of 38.05 μM against MRSA strains, effectively disrupting biofilm formation in a concentration-dependent manner .
Anticancer Potential
Recent research highlights this compound's cytotoxic effects on various human cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its ability to induce oxidative stress in cancer cells is a key mechanism behind its anticancer properties .
Neuroprotective Effects
this compound has also been investigated for its neuroprotective properties, with studies indicating that it may help mitigate oxidative stress-related neuronal damage .
Agricultural Applications
Biocontrol Agent
In agriculture, this compound serves as a biocontrol agent against plant pathogens. It has been shown to inhibit the growth of several phytopathogens such as Magnaporthe grisea and Xanthomonas oryzae, demonstrating effective antifungal properties at concentrations as low as 150 ppm .
Natural Pesticide
Due to its broad-spectrum antimicrobial activity, this compound can be developed into a natural pesticide, offering an eco-friendly alternative to synthetic chemicals in pest management strategies .
Industrial Applications
Food Preservation
this compound's antibacterial properties make it a promising candidate for use as a food preservative. It has been effective against foodborne pathogens like Bacillus cereus and Salmonella enterica, indicating its potential to enhance food safety .
Textile Dyeing
The pigment is also utilized in the textile industry as a natural dye due to its vibrant color and ability to impart color to fabrics like cotton. Its application in textile dyeing aligns with the growing demand for sustainable and eco-friendly dyeing processes .
Environmental Biotechnology
Bioremediation
this compound plays a role in biodegradation processes, particularly in the breakdown of petroleum-derived contaminants. Its redox-active nature facilitates electron transfer in microbial fuel cells, enhancing energy output while aiding in environmental cleanup efforts .
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Biomedical | Antimicrobial | Effective against MRSA and Candida albicans |
Anticancer | Cytotoxic effects on various cancer cell lines | |
Neuroprotective | Mitigates oxidative stress in neurons | |
Agricultural | Biocontrol | Inhibits Magnaporthe grisea at 150 ppm |
Natural pesticide | Eco-friendly alternative to synthetic pesticides | |
Industrial | Food preservation | Effective against foodborne pathogens |
Textile dyeing | Vibrant colorant for cotton fabrics | |
Environmental | Bioremediation | Aids in degradation of petroleum contaminants |
Case Studies
- Antimicrobial Efficacy Against MRSA
- Biocontrol in Agriculture
- Food Preservation Potential
Mechanism of Action
Pyocyanin exerts its effects primarily through the generation of reactive oxygen species, which induce oxidative stress in target cells. This oxidative stress can damage cellular components, leading to cell death. This compound targets various molecular pathways, including those involved in cellular respiration and iron metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenazine Compounds
Pyocyanin belongs to the phenazine family, which shares a tricyclic aromatic core but differs in functional group substitutions. Below is a comparative analysis of this compound and key phenazine analogs:
Table 1: Structural and Functional Comparison of this compound and Related Phenazines
Functional and Industrial Comparisons
Redox Activity
PCA and PCN exhibit lower redox potentials, limiting their utility in bioelectrochemical systems .
Antimicrobial Properties
This compound generates reactive oxygen species (ROS), contributing to host tissue damage. PCA and 1-hydroxyphenazine show stronger antifungal activity but lower cytotoxicity, making them preferable for agricultural biocontrol .
Production Yields
This compound yields in optimized cultures reach 3.25 µg/mL using wastewater substrates , whereas PCA production in P. fluorescens exceeds 100 µg/mL due to simpler regulatory pathways .
Research Findings and Limitations
- Inhibition : Compound 10 (unspecified) reduces this compound production by 65.29% via QS interference, whereas AHL analogs (C00, C01) suppress extracellular DNA release linked to this compound activity .
- Toxicity : this compound’s cytotoxicity limits medical use, prompting research into less toxic analogs like 1-hydroxyphenazine for ROS-mediated therapies .
- Scalability : PCA’s high yield and low toxicity make it industrially viable, but this compound’s redox versatility drives niche applications in bioenergy .
Biological Activity
Pyocyanin, a blue-green pigment produced by Pseudomonas aeruginosa, has garnered significant attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Characterization
This compound is a phenazine derivative characterized by its redox-active properties. It has been identified using techniques such as UV-Vis spectroscopy, FT-IR, and GC-MS. The molecular formula of this compound is C13H10N2O, with a molecular weight of 226.24 g/mol.
Antimicrobial Activity
One of the most notable features of this compound is its potent antimicrobial activity against a variety of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 200 µg/mL | Inhibition of growth |
Escherichia coli | 150 µg/mL | Inhibition of growth |
Candida albicans | 300 µg/mL | Limited antibiofilm activity |
Acinetobacter baumannii | 100 µg/mL | Moderate inhibition |
Research indicates that this compound accounts for 90-95% of the antibacterial capabilities of Pseudomonas aeruginosa . It has shown effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections associated with biofilms on medical devices .
Antioxidant Properties
This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and enhance antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) against oxidative stress induced by hydrogen peroxide (H₂O₂) .
- Antioxidant Assays :
- DPPH Assay: IC50 = 72 µM
- ABTS Assay: IC50 = 179 µM
- FRAP Assay: Higher antioxidant capacity compared to standard antioxidants.
Anticancer Activity
Recent studies have explored this compound's potential as an anticancer agent. It has shown cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
SK-MEL-30 (Melanoma) | 72 | Antiproliferative effect |
HT-29 (Colon Cancer) | 179 | Antiproliferative effect |
MCF-7 (Breast Cancer) | Not specified | Significant cytotoxicity |
In vitro studies suggest that this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Case Studies
- Clinical Isolates : A study on clinical isolates from cystic fibrosis patients revealed that this compound inhibited the growth of Staphylococcus aureus and other Gram-positive bacteria at low concentrations .
- Biofilm Studies : this compound's efficacy in disrupting biofilms formed by pathogens such as Candida albicans and Pseudomonas aeruginosa was highlighted in a study where it showed substantial effects on biofilm inhibition and eradication .
- Social Cheating in Bacteria : Research demonstrated that this compound promotes cooperative behavior among Pseudomonas aeruginosa, restricting the emergence of social cheaters within bacterial populations .
Q & A
Basic Research Questions
Q. What are the established methodologies for detecting and quantifying pyocyanin in biological samples?
this compound detection typically employs spectrophotometric (UV-Vis), chromatographic (HPLC), or surface-enhanced Raman spectroscopy (SERS) methods. For example, SERS using silver nanoparticles (Ag NPs) achieves high sensitivity (detection limits of ~1 μM in saliva) and specificity by leveraging this compound’s unique vibrational signatures . Calibration curves must account for matrix effects (e.g., saliva components), and sample preparation should include filtration to remove interferents . UV-Vis quantification at 520 nm is cost-effective but less specific, requiring validation via HPLC with C18 columns and mobile phases (e.g., methanol:water gradients) .
Q. How can researchers ensure reproducibility in this compound isolation from Pseudomonas aeruginosa cultures?
Standardized protocols include:
- Culturing P. aeruginosa in nutrient-rich media (e.g., Pseudomonas Isolation Agar) under aerobic conditions (37°C, 24–48 hrs).
- Extracting this compound via chloroform-HCl extraction, followed by centrifugation and pH adjustment for precipitation .
- Purity validation via NMR or mass spectrometry, with ≥95% purity required for biological assays. Replicate extractions (n ≥ 3) and reporting of yield (mg/L) are critical for reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s redox behavior across experimental models?
this compound exhibits context-dependent redox properties:
- In vitro: Electrochemical studies show preferential reduction (RRPYO >1 under anaerobic conditions) due to redox cycling with electrodes and mediators (e.g., agarose hydrogels) .
- In vivo: Bacterial interactions (e.g., E. coli co-cultures) alter redox ratios by competing for electron donors . Resolution Strategy : Cross-validate using complementary techniques (e.g., cyclic voltammetry for abiotic systems, microbial fuel cells for biotic systems) and report environmental parameters (O2 levels, pH, competing metabolites) .
Q. What experimental designs are optimal for studying this compound’s role in biofilm formation and antibiotic resistance?
Key considerations include:
- Biofilm models : Use static microtiter plates or flow-cell systems to mimic in vivo conditions.
- Dosage gradients : Test this compound concentrations (1–100 μM) relevant to chronic infections .
- Outcome metrics : Quantify biofilm biomass (crystal violet staining), viability (CFU counts), and gene expression (qPCR for lasR or rhlR quorum-sensing genes).
- Controls : Include this compound-deficient P. aeruginosa mutants (ΔphzM) to isolate its effects .
Q. How can researchers reconcile discrepancies in this compound’s cytotoxic effects across cell lines?
Variability arises from cell-type-specific redox buffering capacities. For example:
- Epithelial cells (e.g., A549) show higher ROS sensitivity than macrophages due to lower glutathione (GSH) levels. Methodological Solutions :
- Pre-treat cells with redox modulators (e.g., N-acetylcysteine for ROS scavenging, buthionine sulfoximine for GSH depletion).
- Measure real-time ROS flux via fluorescent probes (e.g., DCFH-DA) and correlate with viability (MTT assays) .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- Multivariate analysis : Use PCA or ANOVA to account for covariates (e.g., pH, temperature).
- Reproducibility : Report intra- and inter-assay coefficients of variation (CV <15% acceptable) .
Q. How should researchers handle conflicting data on this compound’s pro- vs. anti-inflammatory effects?
Context-dependent outcomes necessitate:
- Model stratification : Compare acute (e.g., LPS-induced inflammation) vs. chronic (e.g., cystic fibrosis) models.
- Biomarker panels : Measure cytokines (IL-6, TNF-α) alongside redox markers (GSH/GSSG ratios) .
- Mechanistic studies : Use siRNA knockdown (e.g., NF-κB) to isolate this compound’s signaling pathways .
Q. Experimental Design and Validation
Q. What controls are essential for this compound-related in vivo toxicity studies?
- Negative controls : Vehicle-only (e.g., saline) and this compound-free infection models.
- Positive controls : Known toxins (e.g., hydrogen peroxide) for ROS benchmarking.
- Endpoint validation : Histopathology (e.g., lung tissue sections) and survival curves .
Q. How can researchers optimize this compound stability in long-term storage?
Properties
IUPAC Name |
5-methylphenazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMLFHHXWETLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=CC=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041108 | |
Record name | Pyocyanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-66-5 | |
Record name | Pyocyanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyocyanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyocyanin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyocyanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85-66-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYOCYANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQM399341 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.